![molecular formula C21H15N3O3S B1530980 N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1024569-68-3](/img/structure/B1530980.png)
N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide
Overview
Description
Scientific Research Applications
Antitumor Activity
Research has identified derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, including structures related to the compound , demonstrating significant antitumor activity. For instance, certain benzothiazole derivatives were found to exhibit considerable anticancer activity against various cancer cell lines. This suggests the potential of such compounds in the development of anticancer therapeutics (Yurttaş, Tay, & Demirayak, 2015).
Hypoglycemic Activity
Another study focused on novel thiazolidinedione derivatives related to the compound, which were evaluated for their hypoglycemic activity in animal models. These derivatives showed promising hypoglycemic effects, suggesting a potential application in managing diabetes (Nikalje, Deshp, & Une, 2012).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, including structures similar to the compound of interest, demonstrated significant antioxidant activities. These findings highlight the potential of these compounds in oxidative stress-related conditions (Chkirate et al., 2019).
Antimicrobial Activity
Research into N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives has revealed notable antibacterial activities against a range of bacterial strains. This underscores the potential of such compounds in the development of new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).
properties
IUPAC Name |
N-[4-[2-[(E)-(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-12(25)23-14-8-6-13(7-9-14)18-11-28-21(24-18)22-10-17-19(26)15-4-2-3-5-16(15)20(17)27/h2-11,26H,1H3,(H,23,25)/b22-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVFKEPIVPUEJR-LSHDLFTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N=CC3=C(C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)/N=C/C3=C(C4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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